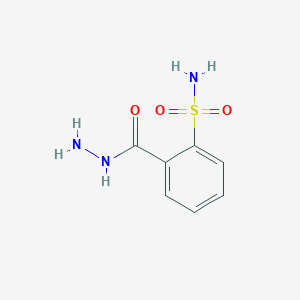

2-(Hydrazinecarbonyl)benzènesulfonamide

Vue d'ensemble

Description

- It primarily targets class III RTKs, including FLT3 and c-Kit , with impressive potency (IC50 of 1 nM and 2 nM, respectively).

- Additionally, it exhibits activity against class IV RTKs (such as FGFR1/3 ) and class V RTKs (including VEGFR1-4 ).

- In cell-free assays, TKI258 is less potent against other kinases like InsR, EGFR, c-Met, EphA2, Tie2, IGF-1R, and HER2 .

- The chemical structure of TKI258 is represented by the CAS number 405169-16-6 .

TKI258 (Dovitinib): is a multitargeted receptor tyrosine kinase (RTK) inhibitor.

Applications De Recherche Scientifique

Chemistry: TKI258 is used in medicinal chemistry research to study RTK inhibition and its effects on cell signaling pathways.

Biology: Researchers explore its impact on cell growth, proliferation, and survival.

Medicine: TKI258 has been investigated as a potential treatment for various cancers, including renal cell carcinoma, hepatocellular carcinoma, and gastrointestinal stromal tumors.

Industry: Its application in drug development and personalized medicine is an active area of interest.

Mécanisme D'action

- TKI258 inhibits RTKs by binding to their ATP-binding sites, preventing autophosphorylation and downstream signaling.

- Molecular targets include FLT3, c-Kit, FGFR1/3, and VEGFR1-4.

- Pathways affected include MAPK, PI3K/Akt, and JAK/STAT.

Orientations Futures

A study on new sulfonamides containing organometallic-acylhydrazones, which includes “2-(Hydrazinecarbonyl)benzenesulfonamide”, suggests that these compounds have potential as inhibitors of human carbonic anhydrases. They were found to have an interesting inhibitory profile against these isoforms, with some acting as subnanomolar or low nanomolar inhibitors .

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been reported to have antibacterial activity against Staphylococcus aureus, Bacillus firmus, and Escherichia coli . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes: The synthetic routes for TKI258 are proprietary, but it is produced through chemical synthesis.

Reaction Conditions: Specific reaction conditions are not publicly disclosed.

Industrial Production: Industrial-scale production methods are also confidential.

Analyse Des Réactions Chimiques

Reactions: TKI258 can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Unfortunately, detailed information on specific reagents and conditions is not widely available.

Major Products: The major products formed during these reactions are not explicitly documented.

Comparaison Avec Des Composés Similaires

Uniqueness: TKI258’s unique feature lies in its multitargeted profile, affecting both class III and class IV/V RTKs.

Similar Compounds: Other RTK inhibitors include Imatinib, Sorafenib, and Sunitinib.

Propriétés

IUPAC Name |

2-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c8-10-7(11)5-3-1-2-4-6(5)14(9,12)13/h1-4H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPOXIABDFDDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368807 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102169-52-8 | |

| Record name | 2-(Hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydrazinecarbonyl)benzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3J8YCJ4GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

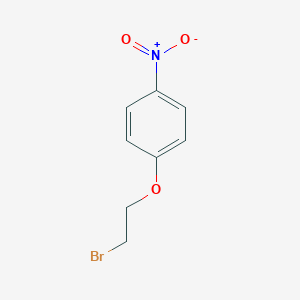

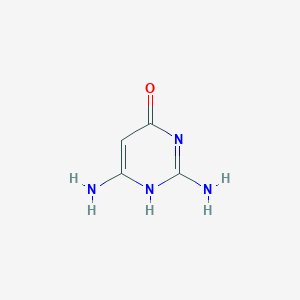

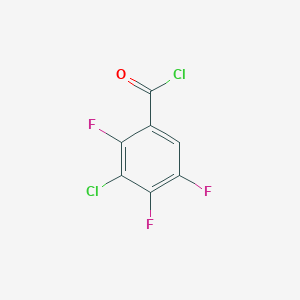

Feasible Synthetic Routes

Q & A

Q1: What makes 2-(Hydrazinecarbonyl)benzenesulfonamide a compound of interest for antibacterial research?

A1: The research paper highlights that 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives were successfully synthesized and their antibacterial activity evaluated. [] This suggests that the core structure of 2-(Hydrazinecarbonyl)benzenesulfonamide possesses features that could potentially be exploited for antibacterial drug development. Further research exploring structure-activity relationships and mechanisms of action would be needed to fully understand its potential.

Q2: What structural information about 2-(Hydrazinecarbonyl)benzenesulfonamide is revealed in the research?

A2: The research focuses on the synthesis and antibacterial activity of several 2-(Hydrazinecarbonyl)benzenesulfonamide derivatives. [] Importantly, the study confirms the crystal structure of these derivatives, providing valuable insights into their three-dimensional conformation. This structural information is crucial for understanding their interactions with biological targets and can guide further research into optimizing their antibacterial properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)

![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)

![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)